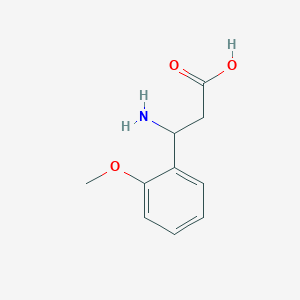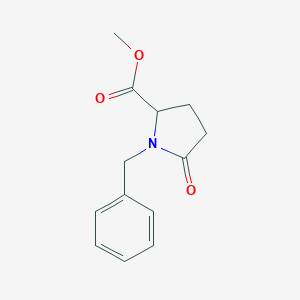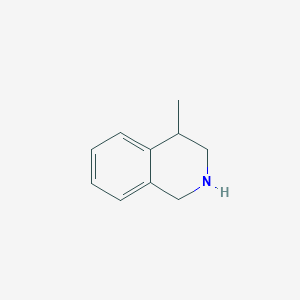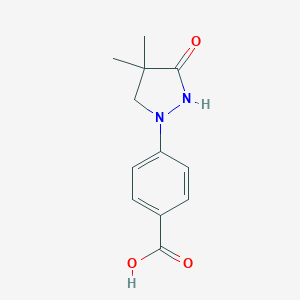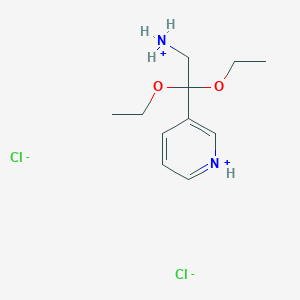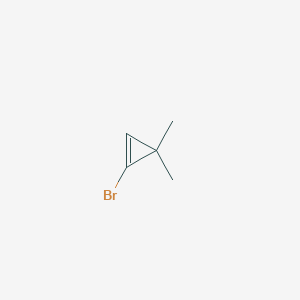
1-Bromo-3,3-dimethylcyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,3-dimethylcyclopropene (BDCP) is a cyclopropene derivative that has been widely studied in the field of organic chemistry due to its unique chemical and physical properties. BDCP is a highly reactive compound that is used in a variety of chemical reactions, including cross-coupling reactions, cycloadditions, and polymerizations. In
Mechanism Of Action
The mechanism of action of 1-Bromo-3,3-dimethylcyclopropene is based on its highly reactive nature. 1-Bromo-3,3-dimethylcyclopropene reacts readily with a variety of nucleophiles, including Grignard reagents, organolithium reagents, and organozinc reagents. The reaction of 1-Bromo-3,3-dimethylcyclopropene with nucleophiles leads to the formation of new carbon-carbon bonds, which is essential for the synthesis of complex organic compounds.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Bromo-3,3-dimethylcyclopropene. However, it has been reported that 1-Bromo-3,3-dimethylcyclopropene can undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates that can cause DNA damage. This suggests that 1-Bromo-3,3-dimethylcyclopropene may have potential as a DNA-damaging agent in cancer chemotherapy.
Advantages And Limitations For Lab Experiments
One of the advantages of 1-Bromo-3,3-dimethylcyclopropene is its high reactivity, which makes it a valuable building block for the synthesis of complex organic compounds. However, its high reactivity can also be a limitation, as it can lead to side reactions and the formation of unwanted byproducts. Additionally, 1-Bromo-3,3-dimethylcyclopropene is a highly toxic compound, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of 1-Bromo-3,3-dimethylcyclopropene. One area of research is the development of new synthetic methods for 1-Bromo-3,3-dimethylcyclopropene that are more efficient and environmentally friendly. Another area of research is the exploration of the biological activity of 1-Bromo-3,3-dimethylcyclopropene, particularly its potential as a DNA-damaging agent in cancer chemotherapy. Finally, the use of 1-Bromo-3,3-dimethylcyclopropene as a building block for the synthesis of new materials, such as polymers and nanomaterials, is an area of research that has yet to be fully explored.
Synthesis Methods
The synthesis of 1-Bromo-3,3-dimethylcyclopropene can be achieved through several methods, including the reaction of 1,3-dimethylcyclopropene with bromine, the reaction of 1,3-dimethylcyclopropene with N-bromosuccinimide, and the reaction of 1,3-dimethylcyclopropene with bromine and iron powder. Among these methods, the reaction of 1,3-dimethylcyclopropene with N-bromosuccinimide is the most commonly used method due to its high yield and simplicity.
Scientific Research Applications
1-Bromo-3,3-dimethylcyclopropene has been extensively studied in the field of organic chemistry due to its unique reactivity. It has been used in a variety of chemical reactions, including cross-coupling reactions, cycloadditions, and polymerizations. 1-Bromo-3,3-dimethylcyclopropene has also been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals.
properties
CAS RN |
108176-10-9 |
|---|---|
Product Name |
1-Bromo-3,3-dimethylcyclopropene |
Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
1-bromo-3,3-dimethylcyclopropene |
InChI |
InChI=1S/C5H7Br/c1-5(2)3-4(5)6/h3H,1-2H3 |
InChI Key |
CVJVOSUYYWMREY-UHFFFAOYSA-N |
SMILES |
CC1(C=C1Br)C |
Canonical SMILES |
CC1(C=C1Br)C |
synonyms |
Cyclopropene, 1-bromo-3,3-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



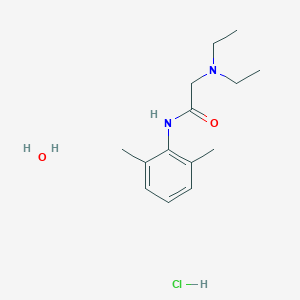
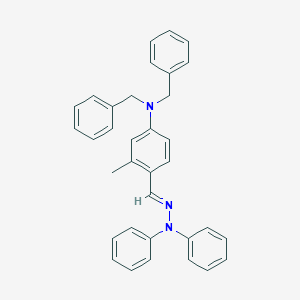
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
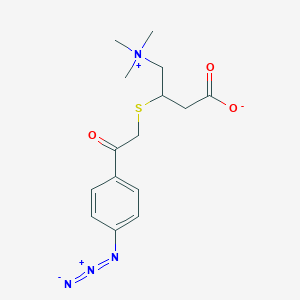
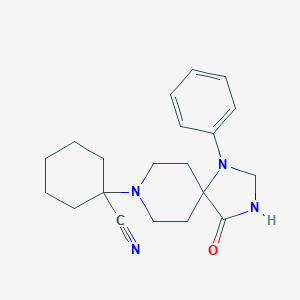
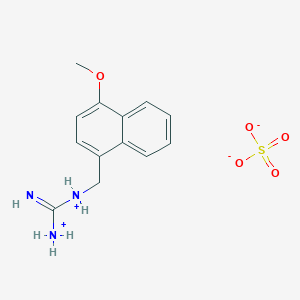
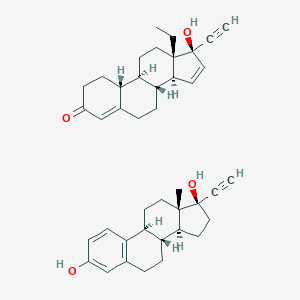
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
